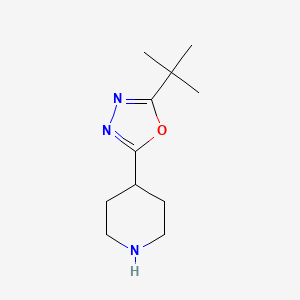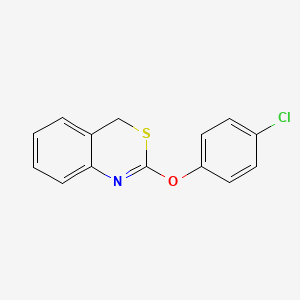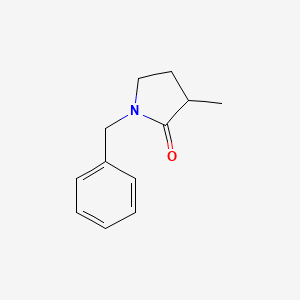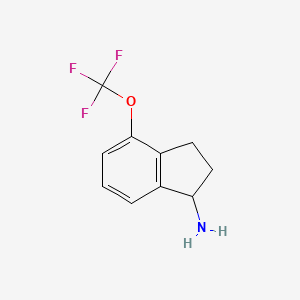
(1E)-2-(sec-butylamino)-2-methylpropanal oxime
Overview
Description
The compound appears to contain a sec-butylamino group . Sec-butylamine is a type of amine where one of the hydrogen atoms in the amine group is replaced by a secondary butyl group .
Synthesis Analysis
While specific synthesis methods for “(1E)-2-(sec-butylamino)-2-methylpropanal oxime” are not available, aminosilanes like di-sec-butylaminosilane have been used in processes like atomic layer deposition .Scientific Research Applications
1. Emission Profile in Silicone Sealants
Research on butan-2-one oxime, a compound related to (1E)-2-(sec-butylamino)-2-methylpropanal oxime, has been conducted to understand its emission profile from silicone sealants. This study revealed that the emission rates vary depending on the method of silicone application, identifying three main stages of emission: dynamic, declining, and stable residual emissions. This research provides insights into the environmental impact and safety considerations of using silicone sealants in various applications (Klewicz, Marć, & Zabiegała, 2020).
2. Antioxidant Properties
Another study explored the antioxidant properties of 3-(phenylhydrazono) butan-2-one oxime, another related compound. It demonstrated the potential of this oxime to reduce hydrogen peroxide-induced lipid peroxidation and other oxidative processes in mice. This suggests potential therapeutic applications of similar oximes in antioxidant treatments (Puntel et al., 2008).
3. Molecular Conformational Analysis
A conformational analysis study of 2-methylcyclohexanone oxime and its derivatives, which are structurally similar to (1E)-2-(sec-butylamino)-2-methylpropanal oxime, was conducted using NMR and theoretical methods. This research contributes to understanding the chemical behavior and potential applications of such oximes in various fields, including pharmaceuticals and materials science (Ribeiro & Abraham, 2002).
4. Reactivity with Acetylcholinesterase
Research on sulfur derivatives of 2-oxopropanal oxime, which shares some structural similarities with the compound , highlights its reactivity with acetylcholinesterase. This study is particularly relevant in understanding the interaction of these compounds with biological enzymes, potentially leading to medical applications (Degorre, Kiffer, & Terrier, 1988).
properties
IUPAC Name |
(NE)-N-[2-(butan-2-ylamino)-2-methylpropylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-5-7(2)10-8(3,4)6-9-11/h6-7,10-11H,5H2,1-4H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCFKVJWQYCRTK-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(C)(C)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(C)(C)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080318.png)
![4-[(4-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080320.png)
![4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B3080328.png)
![8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B3080336.png)

![4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine](/img/structure/B3080352.png)
![3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline](/img/structure/B3080356.png)
![4-[(3-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080372.png)
![4-[(2-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080375.png)



